Adomeglivant

Description

ADOMEGLIVANT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a glucagon receptor antagonist

Structure

3D Structure

Properties

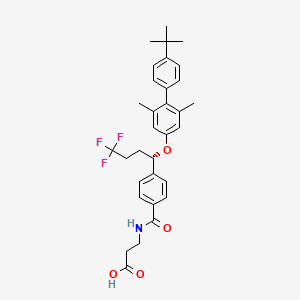

IUPAC Name |

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASLTMSUPQDLIB-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488363-78-5 |

Source

|

| Record name | Adomeglivant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adomeglivant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADOMEGLIVANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Glucagon Signaling Pathway and its Antagonism by Adomeglivant

Executive Summary

The glucagon signaling pathway is a cornerstone of metabolic regulation, acting as the primary counter-regulatory mechanism to insulin to maintain glucose homeostasis.[1] Dysregulation of this pathway, particularly the persistent hyperglucagonemia observed in type 2 diabetes (T2D), contributes significantly to hyperglycemia by driving excessive hepatic glucose production.[2] This guide provides a detailed examination of the molecular cascade initiated by glucagon, from receptor binding to downstream transcriptional events. Furthermore, it introduces Adomeglivant (LY2409021), a potent and selective small-molecule antagonist of the glucagon receptor (GCGR), as a pharmacological tool and potential therapeutic agent. We will dissect its mechanism of action and provide robust, field-proven experimental protocols for interrogating this critical signaling axis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of glucagon signaling and the methodologies used to study its modulation.

The Physiological Imperative: Glucagon and Glucose Homeostasis

In the intricate balance of energy metabolism, glucagon serves as the critical signal for mobilizing stored glucose.[] Secreted by the alpha cells of the pancreas during periods of low blood glucose, glucagon's primary target is the liver.[1][4] Here, it orchestrates a metabolic shift away from glucose consumption and towards glucose production and release into the bloodstream.[4] This is achieved through the stimulation of two key processes:

-

Glycogenolysis: The breakdown of stored glycogen into glucose.[4]

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors, such as amino acids.[4][5]

Glucagon and insulin thus form a crucial feedback loop; high glucose stimulates insulin release and suppresses glucagon, while low glucose triggers glucagon secretion.[1] In T2D, this relationship is impaired, leading to inappropriately high glucagon levels that exacerbate hyperglycemia, making the glucagon receptor a compelling target for therapeutic intervention.[2]

Molecular Deep Dive: The Glucagon Receptor Signaling Cascade

The cellular response to glucagon is mediated by a classical G-protein coupled receptor (GPCR) signaling pathway. The glucagon receptor (GCGR) is a Class B, seven-transmembrane receptor predominantly expressed on hepatocytes and kidney cells.[4][6] The signaling cascade proceeds through a series of well-defined molecular events.

-

Ligand Binding & Receptor Activation: Glucagon binds to the extracellular domain of the GCGR, inducing a conformational change in the receptor.[7]

-

G-Protein Coupling and Activation: This conformational shift facilitates the activation of an associated heterotrimeric G-protein. The primary transducer for glucagon signaling is the stimulatory G-protein, Gαs.[1][8] Upon receptor activation, Gαs releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), causing it to dissociate from the βγ subunits.[7]

-

Second Messenger Production: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase (AC).[] AC catalyzes the conversion of adenosine triphosphate (ATP) into the key second messenger, cyclic adenosine monophosphate (cAMP).[][8]

-

Protein Kinase A (PKA) Activation: Intracellular cAMP levels rise, leading to the activation of cAMP-dependent Protein Kinase A (PKA).[1][8]

-

Downstream Phosphorylation Events: Activated PKA is a serine/threonine kinase that phosphorylates numerous downstream targets to enact glucagon's metabolic effects.

-

Metabolic Enzyme Regulation: PKA directly phosphorylates and activates phosphorylase kinase , which in turn activates glycogen phosphorylase to initiate glycogenolysis.[1][5] Concurrently, PKA phosphorylates and inactivatesglycogen synthase , halting glycogen synthesis.[1][4]

-

Transcriptional Control: PKA translocates to the nucleus and phosphorylates the cAMP Response Element-Binding protein (CREB) at Serine 133.[5][6][9] Phosphorylated CREB (pCREB) recruits co-activators and drives the transcription of key gluconeogenic genes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6PC) , via the coactivator PGC-1α.[2][5]

-

While the Gαs-cAMP-PKA axis is the canonical pathway, GCGR can also couple to Gαq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium—a secondary signaling route that can also influence metabolic outcomes.[6][8]

Pharmacological Modulation: Adomeglivant, a GCGR Antagonist

Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable small-molecule antagonist developed for the treatment of type 2 diabetes.[10][11] It represents a class of drugs designed to directly counter the effects of hyperglucagonemia.

Mechanism of Action: Adomeglivant functions as a non-competitive, allosteric antagonist of the glucagon receptor.[12][13] This means it binds to a site on the GCGR distinct from the glucagon binding pocket. This binding event stabilizes a receptor conformation that is incapable of activating the downstream Gαs protein, thereby preventing the glucagon-induced production of cAMP.[12][13] Its antagonistic activity is demonstrated by its ability to dose-dependently block glucagon-stimulated cAMP elevation in cellular assays.[12][13] By inhibiting this primary signaling event, Adomeglivant effectively abolishes all subsequent downstream effects, including glycogenolysis and gluconeogenesis, leading to a reduction in hepatic glucose output.[10][14]

| Parameter | Value | Source |

| Drug Name | Adomeglivant (LY2409021) | [10] |

| Target | Glucagon Receptor (GCGR) | [11][12] |

| Mechanism | Allosteric Antagonist | [12][13] |

| Ki (human GCGR) | 6.66 nM | [15] |

| IC50 (vs. glucagon in HEK293-rat GCGR) | 1.8 µM | |

| Primary Effect | Inhibition of glucagon-induced cAMP production | [13] |

| Therapeutic Goal | Reduce hepatic glucose production, lower blood glucose | [10] |

| Development Status | Discontinued | [16] |

Experimental Validation: Methodologies for Interrogating the Glucagon Pathway

A multi-tiered experimental approach is required to fully characterize the glucagon signaling pathway and the efficacy of antagonists like Adomeglivant. The following protocols represent a self-validating system, where each step confirms the functionality of the next, from receptor engagement to the final physiological output.

Detailed Experimental Protocols

This is the cornerstone assay for determining the functional potency of a GCGR antagonist. It measures the compound's ability to inhibit glucagon-stimulated cAMP production in whole cells. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method.[17][18]

Principle: The assay is a competitive immunoassay between native cAMP produced by the cell and a labeled cAMP conjugate (d2-labeled) for a limited number of anti-cAMP antibody sites (cryptate-labeled). High cellular cAMP leads to low HTRF signal, and vice versa.[17][19]

Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing the human glucagon receptor (HEK293-GCGR) into a 384-well white assay plate at a density of 5,000-10,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare a serial dilution of Adomeglivant (e.g., 10 mM down to 10 pM) in assay buffer (HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation.

-

Antagonist Pre-incubation: Aspirate media from cells and add 10 µL of the Adomeglivant serial dilutions to the appropriate wells. Incubate for 30 minutes at room temperature. Include "vehicle only" control wells.

-

Agonist Stimulation: Prepare a solution of glucagon in assay buffer at a concentration that elicits ~80% of the maximal response (EC80, determined previously). Add 10 µL of this glucagon solution to all wells except the "basal" control wells (which receive buffer only).

-

Incubation: Incubate the plate for 30-60 minutes at room temperature.

-

Cell Lysis and Detection: Add 20 µL of HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody diluted in lysis buffer) to all wells as per the manufacturer's instructions (e.g., Cisbio, PerkinElmer).[18]

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 ratio. Plot the ratio against the log concentration of Adomeglivant. Fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay confirms that the blockade of cAMP production translates to reduced activity of the downstream effector, PKA.[20][21]

Principle: A specific PKA substrate (e.g., Kemptide) is incubated with cell lysate and ATP. The amount of phosphorylated substrate, which is proportional to PKA activity, is then quantified, often using a phospho-specific antibody.[21]

Methodology:

-

Cell Treatment and Lysis: Culture primary hepatocytes or HEK293-GCGR cells and treat with: a) Vehicle, b) Glucagon (EC80), c) Adomeglivant (IC90), and d) Adomeglivant + Glucagon for 30 minutes.

-

Lysate Preparation: Wash cells with cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Kinase Reaction:

-

Detection:

-

Wash the plate to remove non-phosphorylated components.

-

Add a primary antibody specific for the phosphorylated PKA substrate. Incubate for 60 minutes.

-

Wash, then add an HRP-conjugated secondary antibody. Incubate for 60 minutes.

-

Wash, then add a chromogenic substrate (e.g., TMB).[23] Incubate until color develops.

-

Add stop solution and read absorbance at 450 nm.

-

-

Data Analysis: Compare the absorbance values between treatment groups. A significant reduction in the signal for the Adomeglivant + Glucagon group compared to the Glucagon-only group indicates inhibition of PKA activity.

This method directly visualizes the phosphorylation status of the key transcription factor CREB, providing evidence of nuclear signaling inhibition.[14]

Methodology:

-

Cell Treatment and Lysis: Treat cells and prepare lysates as described in Protocol 2. However, use a denaturing lysis buffer (e.g., RIPA buffer) suitable for western blotting.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133).

-

Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a housekeeping protein like β-actin.

-

Data Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of pCREB to total CREB for each condition.[24]

Conclusion and Future Perspectives

The glucagon signaling pathway is a tightly regulated and fundamentally important process for maintaining metabolic health. Its over-activation in T2D presents a clear rationale for the development of antagonists. Adomeglivant serves as a quintessential example of a rationally designed GCGR antagonist, effectively blocking the canonical Gαs-cAMP-PKA signaling axis to reduce hepatic glucose production.[10][14] Although its clinical development was discontinued, Adomeglivant remains an invaluable tool for researchers dissecting the nuanced roles of glucagon signaling in physiology and disease. The experimental workflows detailed herein provide a robust framework for evaluating novel modulators of this pathway, ensuring a logical progression from target binding to functional cellular and transcriptional outcomes. Future research may focus on developing antagonists with different pharmacological profiles or exploring the therapeutic potential of targeting downstream nodes in the glucagon cascade.

References

-

Title: Glucagon Signaling Pathway - News-Medical.Net Source: News-Medical.Net URL: [Link]

-

Title: Glucagon Signaling Pathway - Creative Diagnostics Source: Creative Diagnostics URL: [Link]

-

Title: Glucagon Receptor Signaling and Glucagon Resistance - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: Glucagon Signaling Pathway - Cusabio Source: Cusabio URL: [Link]

-

Title: adomeglivant | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

-

Title: Adomeglivant - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

-

Title: PKA phosphorylation couples hepatic inositol-requiring enzyme 1α to glucagon signaling in glucose metabolism Source: PNAS URL: [Link]

-

Title: The Three Ds of Transcription Activation by Glucagon: Direct, Delayed, and Dynamic Source: National Institutes of Health URL: [Link]

-

Title: Glucagon receptor - Proteopedia, life in 3D Source: Proteopedia URL: [Link]

-

Title: Glucagon Physiology - Endotext - NCBI Bookshelf Source: National Institutes of Health URL: [Link]

-

Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Institutes of Health URL: [Link]

-

Title: Glucagon promotes cAMP-response element-binding protein phosphorylation via activation of ERK1/2 in MIN6 cell line and isolated islets of Langerhans Source: PubMed URL: [Link]

-

Title: Glucagon phosphorylates CREB, through the cAMP/PKA/ ERK1/2 signaling... Source: ResearchGate URL: [Link]

-

Title: Adomeglivant - PharmaKB Source: PharmaKB URL: [Link]

-

Title: GLP-1 Glucagon Receptor Assay Source: Innoprot GPCR Functional Assays URL: [Link]

-

Title: Adomeglivant inhibits the glucagon pathway in hepatocytes by targeting... Source: ResearchGate URL: [Link]

-

Title: Novel Mechanisms for IGF-I Regulation by Glucagon in Carp Hepatocytes: Up-Regulation of HNF1α and CREB Expression via Signaling Crosstalk for IGF-I Gene Transcription Source: Frontiers URL: [Link]

-

Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]

-

Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: PubMed URL: [Link]

-

Title: Adomeglivant - Biochemicals Source: Bertin Bioreagent URL: [Link]

-

Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual URL: [Link]

-

Title: Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus Source: National Institutes of Health URL: [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. The Three Ds of Transcription Activation by Glucagon: Direct, Delayed, and Dynamic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. axonmedchem.com [axonmedchem.com]

- 16. Adomeglivant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PKA Kinase Enzyme System Application Note [promega.com]

- 21. arborassays.com [arborassays.com]

- 22. promega.com [promega.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating Adomeglivant's Role in Gluconeogenesis

Introduction: The Significance of Targeting Hepatic Glucose Production

In the landscape of metabolic diseases, particularly type 2 diabetes, the liver's role in maintaining glucose homeostasis is a critical focal point for therapeutic intervention.[1] Dysregulated hepatic glucose production, primarily through gluconeogenesis, is a key contributor to the hyperglycemia that characterizes this condition.[1] Glucagon, a peptide hormone secreted by pancreatic α-cells, is the primary stimulus for hepatic glucose output.[1][2] It acts in opposition to insulin, ensuring a steady supply of glucose during periods of fasting.[1][2] In type 2 diabetes, a state of relative or absolute insulin deficiency is often accompanied by hyperglucagonemia, leading to excessive glucose production by the liver.[1] This has made the glucagon signaling pathway an attractive target for novel antidiabetic therapies.

Adomeglivant (LY2409021) is a potent and selective, orally bioavailable small-molecule antagonist of the glucagon receptor (GCGR).[3][4] By competitively inhibiting the binding of glucagon to its receptor on hepatocytes, Adomeglivant effectively blunts the downstream signaling cascade that drives gluconeogenesis and glycogenolysis.[4] This guide provides a comprehensive technical overview of the mechanism of action of Adomeglivant and details the experimental methodologies to rigorously investigate its role in the intricate process of gluconeogenesis.

Molecular Mechanism of Action: Adomeglivant's Interruption of the Glucagon Signaling Cascade

The metabolic effects of glucagon on the liver are initiated by its binding to the GCGR, a member of the G-protein coupled receptor (GPCR) superfamily.[2][] This binding event triggers a conformational change in the receptor, activating the associated heterotrimeric Gs protein.[] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[][6] As a crucial second messenger, cAMP activates Protein Kinase A (PKA).[6][7]

Activated PKA proceeds to phosphorylate key downstream targets that orchestrate the increase in hepatic glucose output.[6] This includes the phosphorylation and activation of phosphorylase kinase, which in turn activates glycogen phosphorylase to stimulate glycogenolysis.[6] For gluconeogenesis, PKA phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (p-CREB) then translocates to the nucleus and, in conjunction with coactivators like peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), upregulates the transcription of key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8][9]

Adomeglivant exerts its effect at the very beginning of this cascade. As a GCGR antagonist, it occupies the glucagon binding site on hepatocytes, preventing the initiation of this signaling pathway.[9] This blockade leads to a significant reduction in glucagon-stimulated cAMP production and, consequently, a decrease in the expression and activity of the enzymes essential for gluconeogenesis.[9]

Experimental Protocol: In Vivo Glucagon Challenge

-

Animal Model and Acclimatization:

-

Use male C57BL/6J mice, a standard model for metabolic studies.

-

Acclimatize the animals to the housing conditions for at least one week before the experiment.

-

-

Fasting and Dosing:

-

Fast the mice for 6 hours with free access to water to ensure a stable baseline glucose level.

-

Administer Adomeglivant (e.g., 10 mg/kg) or vehicle control via oral gavage or intraperitoneal (i.p.) injection.

-

-

Glucagon Challenge and Blood Glucose Monitoring:

-

After a set pre-treatment time (e.g., 60 minutes), measure baseline blood glucose from a tail snip using a glucometer (t=0).

-

Administer an i.p. injection of glucagon (e.g., 15 µg/kg). [10] * Measure blood glucose at regular intervals post-challenge (e.g., 15, 30, 60, and 120 minutes). [10]4. Data Analysis:

-

Plot the blood glucose levels over time for both the vehicle and Adomeglivant-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the treatment.

-

Data Presentation: Representative In Vivo Results

| Time (min) | Vehicle + Glucagon (mg/dL) | Adomeglivant + Glucagon (mg/dL) |

| 0 | 85 ± 5 | 83 ± 4 |

| 15 | 180 ± 12 | 110 ± 8 |

| 30 | 210 ± 15 | 125 ± 10 |

| 60 | 165 ± 11 | 105 ± 7 |

| 120 | 100 ± 7 | 88 ± 6 |

| AUC (mg/dL*min) | 15,600 ± 1,200 | 4,980 ± 450 |

Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Clinical Perspective and Future Directions

Clinical trials with Adomeglivant (LY2409021) in patients with type 2 diabetes demonstrated that short-term administration was well-tolerated and resulted in a significant reduction of fasting and postprandial glucose levels. [11][12]These findings validate the therapeutic principle of GCGR antagonism. However, the development of Adomeglivant was discontinued. While the exact reasons are not always publicly detailed, a dose-dependent and reversible increase in serum aminotransferases was observed in clinical studies, raising concerns about potential liver toxicity with long-term use. [11][12] This highlights a critical consideration in the development of GCGR antagonists. The liver is not only the target organ but also a site of potential off-target effects. Therefore, any investigation into novel GCGR antagonists must include rigorous safety and toxicity profiling.

Conclusion

Adomeglivant serves as a quintessential example of a targeted therapeutic designed to counteract a specific pathophysiological mechanism in type 2 diabetes – excessive hepatic glucose production driven by glucagon. Its role as a GCGR antagonist is well-defined, and its ability to inhibit gluconeogenesis is demonstrable through a combination of in vitro and in vivo methodologies. The technical guide presented here outlines a robust framework for such an investigation, from elucidating the molecular mechanism in primary hepatocytes to confirming the physiological effect in animal models. While the clinical journey of Adomeglivant itself has concluded, the principles of its investigation and the knowledge gained continue to inform the ongoing development of safer and more effective therapies targeting the glucagon-gluconeogenesis axis.

References

-

Hepatic glucagon action: beyond glucose mobilization. Physiological Reviews. [Link]

-

Glucagon Signalling Pathway | GPCR Signalling. YouTube. [Link]

-

Glucagon Signaling Pathway. Creative Diagnostics. [Link]

-

Glucagon Signaling Pathway. Cusabio. [Link]

-

Adomeglivant inhibits the glucagon pathway in hepatocytes by targeting... ResearchGate. [Link]

-

Methods for measuring gluconeogenesis in vivo. PubMed. [Link]

-

Glucagon Promotes Gluconeogenesis through the GCGR/PKA/CREB/PGC-1α Pathway in Hepatocytes of the Japanese Flounder Paralichthys olivaceus. MDPI. [Link]

-

Inactivation of NF-κB2 (p52) restrains hepatic glucagon response via preserving PDE4B induction. PubMed Central. [Link]

-

adomeglivant. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

In vitro primary hepatocyte assay. MB Biosciences. [Link]

-

Other Protocols. SourceForge. [Link]

-

Glucose Production Assay in Primary Mouse Hepatocytes. Semantic Scholar. [Link]

-

Protocol for in vivo assessment of glucose metabolism in mouse models. PubMed Central. [Link]

-

Protocol for in vivo assessment of glucose metabolism in mouse models. ResearchGate. [Link]

-

Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Physiological Society. [Link]

-

Glucagon Receptor inhibitors. Adooq Bioscience. [Link]

-

Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. PubMed. [Link]

-

Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. National Institutes of Health. [Link]

-

Glucagon Receptor Antagonists. Glucagon.com. [Link]

-

Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. American Diabetes Association. [Link]

-

The hepatic glucose-mobilizing effect of glucagon is not mediated by cyclic AMP most of the time. PubMed Central. [Link]

-

Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists. PubMed Central. [Link]

-

Longitudinal Effects of Glucose-Lowering Medications on β-Cell Responses and Insulin Sensitivity in Type 2 Diabetes: The GRADE Randomized Clinical Trial. PubMed Central. [Link]

-

Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. ResearchGate. [Link]

-

Preclinical exploration of combined glucagon inhibition and liver-preferential insulin for treatment of diabetes using in vitro assays and rat and mouse models. National Institutes of Health. [Link]

-

Reasons for discontinuation of GLP1 receptor agonists: data from a real-world cross-sectional survey of physicians and their patients with type 2 diabetes. PubMed Central. [Link]

Sources

- 1. Inactivation of NF-κB2 (p52) restrains hepatic glucagon response via preserving PDE4B induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. m.youtube.com [m.youtube.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Prostaglandin E Receptor 3 (EP3) Axis: A Novel Target in Type 2 Diabetes Research

A Note on the Topic: Initial research indicates that the compound Adomeglivant (LY2409021) is a glucagon receptor antagonist, a mechanism distinct from the signaling pathways detailed in this guide.[1][2][3] Evidence suggests a deeper interest in the direct modulation of pancreatic β-cell insulin secretion via G-protein coupled receptors. Therefore, this guide has been structured to focus on a more pertinent and emerging target that aligns with the core scientific requirements of the prompt: the Prostaglandin E receptor 3 (EP3) . This receptor represents a pivotal node in a negative feedback loop that impairs insulin secretion, particularly in the pathophysiology of type 2 diabetes (T2D).

Introduction: Beyond Conventional Targets in Type 2 Diabetes

The management of type 2 diabetes has evolved significantly with therapies targeting various aspects of glucose homeostasis, from enhancing insulin sensitivity to mimicking incretin hormones.[4] However, a substantial portion of patients fail to achieve long-term glycemic control, highlighting the need for novel therapeutic strategies.[5][6] One such strategy is to address the progressive dysfunction of pancreatic β-cells. Recent research has illuminated an intra-islet signaling pathway that actively suppresses insulin secretion and is upregulated in the diabetic state: the prostaglandin E2 (PGE2) and its receptor, EP3.[5][6][7]

In diabetic islets from both mouse models and human donors, the expression of the gene for the EP3 receptor, PTGER3, is markedly elevated.[5][8] This is coupled with an increased local production of its endogenous ligand, PGE2.[7] The activation of EP3 initiates an inhibitory signaling cascade that blunts glucose-stimulated insulin secretion (GSIS), thereby contributing directly to β-cell failure.[6][7] This guide provides a technical overview of the EP3 signaling axis, outlines robust methodologies for its investigation, and discusses the therapeutic rationale for developing EP3 antagonists as a new class of anti-diabetic agents.

Part 1: The PGE2-EP3 Signaling Axis: A Brake on Insulin Secretion

The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, couples to inhibitory G-proteins of the Gαi subfamily.[6][9] This activation triggers a cascade that ultimately suppresses insulin release from pancreatic β-cells.

Mechanism of Action

-

Ligand Binding and Gαi Activation: In the diabetic islet, elevated levels of PGE2, produced via the cyclooxygenase-2 (COX-2) enzyme, bind to the EP3 receptor on the β-cell surface.[9][10]

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][9]

-

Impaired Insulin Granule Exocytosis: cAMP is a critical potentiator of insulin secretion. It activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), both of which are crucial for the mobilization and exocytosis of insulin-containing granules. By reducing cAMP, EP3 signaling effectively acts as a brake on this process, blunting the β-cell's response to stimulatory glucose levels.[5][8]

Furthermore, EP3 activation has been shown to act as a noncompetitive antagonist to the glucagon-like peptide-1 (GLP-1) receptor.[5][7] This is particularly significant as GLP-1-based therapies are a cornerstone of modern diabetes management.[10][11] By suppressing cAMP production, the EP3 pathway can diminish the maximal therapeutic effect of GLP-1 receptor agonists.[5][7]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How do different drug classes work in treating Type 2 diabetes? [synapse.patsnap.com]

- 5. Prostaglandin E2 Receptor, EP3, Is Induced in Diabetic Islets and Negatively Regulates Glucose- and Hormone-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin E2 receptor, EP3, is induced in diabetic islets and negatively regulates glucose- and hormone-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. The EP3 Receptor: Exploring a New Target for Type 2 Diabetes Therapeutics [jscimedcentral.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Adomeglivant In Vitro Assay in HEK299 Cells

<-4>

Introduction: Unveiling the Therapeutic Potential of GPR119 Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a cascade of beneficial metabolic effects.[1][3] Agonists of GPR119 stimulate the production of intracellular cyclic AMP (cAMP), a crucial second messenger.[2][4] This elevation in cAMP enhances glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from the gut.[1][2][5] This dual mechanism of action makes GPR119 agonists, such as Adomeglivant, attractive candidates for novel anti-diabetic therapies.

Adomeglivant is a potent and selective GPR119 agonist.[6][7][8][9][10] To facilitate research and development of Adomeglivant and other GPR119 modulators, robust and reliable in vitro assays are essential. This document provides a comprehensive guide to performing an in vitro assay for Adomeglivant using Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR119. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the scientific rationale behind each experimental choice.

The Central Role of cAMP in GPR119 Signaling

The activation of GPR119 by an agonist like Adomeglivant initiates a well-defined signaling pathway.[4] GPR119 is coupled to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[4][11] Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP.[4] The subsequent increase in intracellular cAMP levels triggers downstream signaling cascades that ultimately result in the desired physiological responses. Therefore, the measurement of intracellular cAMP is a direct and reliable readout of GPR119 activation.

Caption: GPR119 Signaling Pathway.

Experimental Design and Methodologies

This guide will focus on two robust and widely used methods for quantifying intracellular cAMP levels in response to GPR119 activation by Adomeglivant: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Luciferase Reporter assay.

I. Cell Culture and Maintenance of HEK293-GPR119 Cells

The foundation of a successful in vitro assay is healthy and consistently maintained cells. This protocol utilizes HEK293 cells stably transfected with the human GPR119 receptor.

Cell Culture Media and Reagents

| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |

| HEK293 Cells (GPR119 expressing) | ATCC | CRL-1573 (parental line) | Liquid Nitrogen |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 4°C |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 4°C |

| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 | Room Temperature |

| Geneticin (G418 Sulfate) | Gibco | 10131035 | 4°C |

Standard Cell Culture Protocol

-

Thawing Cells: Rapidly thaw a cryovial of HEK293-GPR119 cells in a 37°C water bath.[12][13] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes.[14]

-

Cell Seeding: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[13][15]

-

Medium Change: Change the medium every 2-3 days.[13]

-

Subculturing (Passaging): When the cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile DPBS.[13][16] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until the cells detach. Add 7-8 mL of complete growth medium to inactivate the trypsin.[14]

-

Cell Splitting: Gently pipette the cell suspension up and down to ensure a single-cell suspension. A split ratio of 1:3 to 1:6 is typically appropriate.[13]

II. HTRF cAMP Assay Protocol

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels.[17][18] It utilizes fluorescence resonance energy transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[18][19] Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal that is inversely proportional to the amount of cAMP in the sample.[19][20]

HTRF Assay Reagents and Materials

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| HTRF cAMP Assay Kit | Revvity | 62AM4PEB |

| Adomeglivant | MedChemExpress | HY-19904 |

| Forskolin (Positive Control) | Sigma-Aldrich | F6886 |

| 384-well low-volume white plates | Greiner Bio-One | 784075 |

| HTRF-compatible plate reader | Various | N/A |

HTRF Assay Protocol

-

Cell Seeding: The day before the assay, seed HEK293-GPR119 cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 10 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of Adomeglivant in assay buffer. Also, prepare a positive control (e.g., Forskolin) and a vehicle control (e.g., DMSO).

-

Cell Stimulation: Add 5 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at room temperature.

-

Cell Lysis and Detection: Prepare the HTRF detection reagents according to the manufacturer's instructions.[17] Add 5 µL of the d2-labeled cAMP and 5 µL of the anti-cAMP cryptate antibody to each well.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm (acceptor) and 620 nm (donor) emission wavelengths.

-

Data Analysis: Calculate the 665/620 ratio and normalize the data.[20] Plot the normalized response against the logarithm of the Adomeglivant concentration to determine the EC50 value.

Caption: HTRF cAMP Assay Workflow.

III. Luciferase Reporter Assay Protocol

Luciferase reporter assays are another sensitive method for measuring Gs-coupled GPCR activation.[21][22] This assay utilizes a reporter vector containing a cAMP response element (CRE) upstream of a luciferase gene.[23] When intracellular cAMP levels rise, activated PKA phosphorylates and activates the CRE-binding protein (CREB), which then binds to the CRE and drives the expression of the luciferase reporter gene.[23] The resulting luminescence is directly proportional to the level of GPR119 activation.

Luciferase Assay Reagents and Materials

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| HEK293-GPR119 cells | In-house or custom | N/A |

| pCRE-Luc Reporter Vector | Promega | E8461 |

| Transfection Reagent | Promega | E2311 |

| Luciferase Assay System | Promega | E1500 |

| Adomeglivant | MedChemExpress | HY-19904 |

| 96-well white, clear-bottom plates | Corning | 3610 |

| Luminometer | Various | N/A |

Luciferase Assay Protocol

-

Transient Transfection: Co-transfect HEK293-GPR119 cells with the pCRE-Luc reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium. Incubate for another 24 hours.

-

Compound Treatment: Prepare serial dilutions of Adomeglivant in serum-free medium. Replace the culture medium with the compound dilutions and incubate for 4-6 hours at 37°C with 5% CO2.

-

Luciferase Assay: Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well and incubate for 10 minutes at room temperature to ensure complete cell lysis.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence data to a vehicle control. Plot the normalized response against the logarithm of the Adomeglivant concentration to determine the EC50 value.

Data Interpretation and Quality Control

Determining Potency: The EC50 Value

The half-maximal effective concentration (EC50) is a critical parameter for characterizing the potency of an agonist like Adomeglivant. It represents the concentration of the compound that produces 50% of the maximal response. A lower EC50 value indicates a more potent compound.

Ensuring Assay Robustness: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[24] It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 suggests a marginal assay. A Z'-factor below 0 indicates that the assay is not suitable for screening.

Conclusion

This application note provides detailed protocols for two reliable and widely used in vitro assays to characterize the activity of the GPR119 agonist, Adomeglivant, in HEK293 cells. By following these methodologies, researchers can obtain robust and reproducible data on the potency and efficacy of Adomeglivant and other GPR119 modulators. These assays are crucial tools in the drug discovery and development process, enabling the identification and characterization of novel therapeutics for metabolic diseases.

References

- Revvity. (n.d.). HTRF cAMP Gi Detection Kit, 1,000 Assay Points.

- National Center for Biotechnology Information. (2004). Assay Guidance Manual.

- ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled....

- protocols.io. (2022, September 6). Culture and transfection of HEK293T cells.

- Semple, G., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S85.

- Ana-M. (n.d.). HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells).

- National Center for Biotechnology Information. (2010). Probe Reports from the NIH Molecular Libraries Program.

- Zhang, H., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures.

- Ubigene. (2025, September 2). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols.

- Revvity. (2007, May). HTRF® package insert cAMP HiRange.

- iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat -). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjL50KDbyRp6QtmJkZjuZEI0Hs8o_5B4VwjIqaWnxai_VZEgLT_VaSiNUFg-S4LLKQQY_wTo343Luwy7mqks32Y3eq_HUMfQ79laST3t8kvr1atZDm7kcvnIXAab6bR1ZK9_lVsbNEf3CbOR1o-SBMNHo4Rk1hqfAZ4tOvxYfKJhX4BOpwmWjv1cq_8que4FE7g==

- Zhang, M., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLOS ONE, 8(5), e63861.

- Horizon Discovery. (n.d.). HEK293T Cell Line.

- Hauge, M., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(5), 723–733.

- Hauge, M., et al. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 155(5), 723–733.

- MedchemExpress.com. (n.d.). Adomeglivant (LY2409021) | GluR Antagonist.

- ResearchGate. (n.d.). GPR119 agonists trigger cAMP elevation in primary L-cells. cAMP imaging....

- Sun, H., et al. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 395–404.

- National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

- Lin, H., et al. (2015). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. PLOS ONE, 10(6), e0129279.

- Sharma, K., et al. (2020). First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. Molecular Pharmaceutics, 17(8), 2873–2883.

- ResearchGate. (n.d.). Validation of the cell-based, HTRF cAMP assay for G protein-coupled....

- Singh, A. (2023). Developing a Workflow to Detect Agonists for GPR119 Using Machine Learning Techniques. Computational Biology Faculty Research Awards.

- Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.

- Selleck Chemicals. (n.d.). Adomeglivant | Glucagon Receptor antagonist | CAS 1488363-78-5.

- Promega Corporation. (n.d.). cAMP-Glo™ Assay.

- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101538.

- G-Biosciences. (2019, February 26). Luciferase Reporter Assays: An Overview.

- Liu, K., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Journal of Pharmacological and Toxicological Methods, 58(2), e34.

- Revvity. (n.d.). cAMP assay provides flexibility and stable pharmacology.

- ResearchGate. (n.d.). Adomeglivant inhibits the glucagon pathway in hepatocytes by targeting....

- ResearchGate. (n.d.). Activation of intracellular signal transduction in HEK293 cells expressing GPR119 by ZSY-04.

- Creative BioMart. (n.d.). cAMP Accumulation Assay.

- Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.

- MDPI. (2017). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 18(11), 2346.

- MedchemExpress. (n.d.). (+/-)-Adomeglivant ((+/-)-LY2409021) | Endogenous Metabolite.

- Promega Connections. (2014, January 31). Practical Tips for HEK293 Cell Culture When Using cAMP-Glo™ Assay.

- Calebiro, D., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology, 165(6), 1611–1623.

- MedchemExpress. (n.d.). (+)-Adomeglivant ((+)-LY2409021) | Endogenous Metabolite.

- Science.gov. (n.d.). luciferase-based reporter assays: Topics.

- MedchemExpress.com. (n.d.). GPR119 | Agonists.

- Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work?.

- Axon Medchem. (n.d.). Adomeglivant | LY2409021 | GR antagonist | Axon 2388.

Sources

- 1. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]

- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]

- 3. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. researchgate.net [researchgate.net]

- 12. lab.rockefeller.edu [lab.rockefeller.edu]

- 13. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]

- 14. horizondiscovery.com [horizondiscovery.com]

- 15. static.igem.org [static.igem.org]

- 16. Culture and transfection of HEK293T cells [protocols.io]

- 17. revvity.com [revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 21. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes & Protocols: Evaluating the Metabolic and Hepatic Effects of Adomeglivant Using Preclinical Animal Models

Prepared by: Senior Application Scientist, Advanced Preclinical Sciences

Abstract

Adomeglivant (LY2409021) is a potent, selective, and orally bioavailable allosteric antagonist of the glucagon receptor (GCGR).[1][2][3] By inhibiting glucagon signaling, Adomeglivant effectively reduces hepatic glucose production, positioning it as a therapeutic candidate for Type 2 Diabetes Mellitus (T2DM).[3][4] However, clinical evaluation has also revealed dose-dependent, reversible increases in serum aminotransferases, indicating a need to thoroughly characterize its hepatic effects.[4][5] This guide provides a comprehensive framework and detailed protocols for utilizing robust animal models to investigate the dual metabolic and hepatic impacts of Adomeglivant. We focus on diet-induced models of obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), which offer high translational relevance to the human condition. The protocols herein are designed to be self-validating, providing researchers with the necessary tools to generate decisive data on the efficacy and safety profile of Adomeglivant and other GCGR antagonists.

Scientific Foundation: Adomeglivant's Mechanism of Action

Understanding the underlying biology is critical to designing meaningful experiments. Glucagon, a peptide hormone, acts as a counter-regulatory hormone to insulin, primarily by stimulating glucose production in the liver to prevent hypoglycemia. In T2DM, inappropriate glucagon secretion contributes significantly to hyperglycemia.

Adomeglivant targets the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) on hepatocytes.[6] Glucagon binding normally activates a signaling cascade that culminates in increased gluconeogenesis and glycogenolysis. Adomeglivant, as an allosteric antagonist, binds to a site on the GCGR distinct from the glucagon binding site, changing the receptor's conformation and preventing its activation by glucagon.[1][2] This blockade is the primary mechanism for its glucose-lowering effect.

The canonical signaling pathway is as follows:

-

Glucagon Binding: Glucagon binds to GCGR.

-

G-Protein Activation: The receptor activates the associated Gs alpha subunit.

-

cAMP Production: Gs alpha activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding Protein (CREB).

-

Gene Transcription: Phosphorylated CREB (p-CREB) translocates to the nucleus and, along with coactivators like PGC-1α, promotes the transcription of key gluconeogenic enzymes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[7]

Adomeglivant intervenes at the very first step by preventing GCGR activation, thereby silencing this entire downstream cascade.

Caption: Adomeglivant's inhibition of the GCGR signaling cascade in hepatocytes.

Rationale for Animal Model Selection

No single animal model perfectly recapitulates human T2DM and NAFLD. The choice of model must be aligned with the specific research question. For a compound like Adomeglivant, which targets metabolic disease but has potential hepatic implications, diet-induced models in susceptible rodent strains (e.g., C57BL/6J mice) are superior to genetic models. This is because they better reflect the common human etiology, which is driven by caloric excess and involves a complex interplay between obesity, insulin resistance, and hepatic pathology.

| Model Category | Specific Model(s) | Key Characteristics | Advantages for Adomeglivant Studies | Disadvantages |

| Genetic (Monogenic) | db/db or ob/ob Mice, Zucker Diabetic Fatty (ZDF) Rats[8][9][10] | Severe obesity, overt hyperglycemia, profound insulin resistance due to leptin pathway defects. | Strong, clear phenotype for assessing glucose-lowering efficacy. | Pathogenesis (leptin mutation) is rare in humans; may not reflect typical drug responses. Can develop severe confounding pathologies. |

| Genetic (Polygenic) | NONcNZO10 Mouse, TALLYHO/Jng Mouse[11] | Moderate obesity, develop T2DM in a manner more similar to humans. | More closely mirrors the complex genetic predisposition in human T2DM. | Phenotype can be less robust or only present in one sex, requiring larger animal numbers. |

| Diet-Induced (Metabolic) | High-Fat Diet (HFD) on C57BL/6J Mice or Sprague-Dawley Rats[12][13][14] | Develop obesity, insulin resistance, hyperglycemia, and dyslipidemia over time. | Highly relevant to the majority of human T2DM cases. Allows study of drug effects on disease development and reversal. | Slower disease progression; requires several weeks to months. Phenotypic variability can be higher. |

| Diet-Induced (Hepatic) | Methionine-Choline Deficient (MCD) Diet[12][15][16] | Rapidly induces steatohepatitis (NASH) and fibrosis. | Excellent for studying direct anti-inflammatory or anti-fibrotic effects on the liver. | Induces weight loss and insulin sensitization, which is opposite to the human metabolic state of NASH.[16][17] Poor model for Adomeglivant's primary metabolic action. |

| Diet-Induced (Combined) | High-Fat, High-Cholesterol, High-Sugar ("Western") Diet [13][18] | Induces obesity, insulin resistance, dyslipidemia, and the full spectrum of NAFLD from steatosis to NASH and fibrosis. | (Recommended Model) Best mimics the complete human metabolic syndrome phenotype, allowing for simultaneous evaluation of Adomeglivant's effects on glycemic control and liver health. | Requires longer-term feeding (16-30 weeks) to induce significant fibrosis. |

Causality for Model Choice: We recommend the Western Diet-induced obesity (DIO)-NASH model in C57BL/6J mice . This choice is driven by the need to assess Adomeglivant's primary glucose-lowering efficacy within the context of the metabolic dysfunction that drives both T2DM and NAFLD, thereby providing the most translationally relevant assessment of its benefit-risk profile.

Core Experimental Workflow

A well-structured study is crucial for obtaining reproducible and interpretable data. The workflow should encompass acclimatization, disease induction, baseline characterization, treatment, and comprehensive endpoint analysis.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adomeglivant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Short-term administration of the glucagon receptor antagonist LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Trials, Triumphs, and Tribulations of Glucagon Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmakb.com [pharmakb.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]

- 12. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. intjmorphol.com [intjmorphol.com]

- 15. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacologyjournal.in [pharmacologyjournal.in]

- 17. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]

Application Note & Protocols: A Multi-Modal In Vivo Imaging Strategy to Characterize the Effects of Adomeglivant on Liver Metabolism

Introduction

Adomeglivant (LY2409021) is a potent and selective allosteric antagonist of the glucagon receptor (GCGR), a key regulator of glucose homeostasis.[1][2][3] By blocking the action of glucagon on the liver, Adomeglivant is designed to decrease hepatic glucose production, a primary therapeutic goal in the management of type 2 diabetes.[4][5] Glucagon signaling in hepatocytes activates gluconeogenesis and glycogenolysis, processes that are often dysregulated in diabetic states.[5][6] While the primary pharmacodynamic effect of Adomeglivant is to lower blood glucose, clinical studies have revealed off-target effects of chronic GCGR antagonism, most notably an increase in liver fat (hepatic steatosis) and elevations in aminotransferase levels.[7]

This complex metabolic response—a desired decrease in glucose output coupled with a potentially adverse increase in lipid accumulation—necessitates a sophisticated, multi-modal approach for a comprehensive preclinical or clinical evaluation. Simple blood glucose measurements are insufficient to capture the full physiological impact of Adomeglivant on the liver. In vivo imaging provides a powerful, non-invasive toolkit to longitudinally monitor both the intended therapeutic effects and the unintended consequences of GCGR antagonism.

This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing a multi-modal in vivo imaging strategy to fully characterize the hepatic effects of Adomeglivant. We will detail protocols for Positron Emission Tomography (PET) to assess glucose metabolism, Magnetic Resonance Imaging (MRI) to quantify hepatic steatosis, and advanced optical imaging techniques to investigate associated cellular stress.

Scientific Background: The Glucagon-Adomeglivant Axis in Hepatocytes

Glucagon, secreted by pancreatic α-cells, binds to the GCGR on hepatocytes, a G-protein coupled receptor. This binding activates a signaling cascade that is central to hepatic glucose production.[4] Adomeglivant functions as a negative allosteric modulator, binding to a site on the GCGR distinct from the glucagon binding site to prevent receptor activation.[1][8]

The canonical glucagon signaling pathway and the point of intervention by Adomeglivant are illustrated below.

Caption: Glucagon signaling pathway in hepatocytes and Adomeglivant's mechanism.

By inhibiting this pathway, Adomeglivant effectively reduces the transcription of key gluconeogenic enzymes like G6PC and PCK1, thus lowering hepatic glucose output.[6] However, the chronic suppression of this pathway may lead to a metabolic shift, redirecting substrates towards lipid synthesis and resulting in the observed steatosis.[7]

In Vivo Imaging Strategies & Protocols

A comprehensive assessment of Adomeglivant requires a multi-modal imaging approach. The following sections detail the principles and protocols for key imaging techniques.

Assessing Hepatic Glucose Metabolism with PET

Positron Emission Tomography (PET) using the glucose analog 18F-fluorodeoxyglucose (FDG) is a standard method for imaging glucose uptake and metabolism in vivo.[9][10] While FDG-PET directly measures glucose uptake, changes in hepatic glucose production can be inferred under specific experimental conditions, such as a glucagon challenge or in combination with clamp techniques.[11]

Principle of the Method: FDG is transported into cells via glucose transporters (primarily GLUT2 in the liver) and phosphorylated by hexokinase into FDG-6-phosphate.[9][10] Unlike glucose-6-phosphate, FDG-6-phosphate cannot be further metabolized and is trapped inside the cell. The accumulation of FDG-6-phosphate, detected by the PET scanner, is proportional to the rate of glucose uptake.[10]

Experimental Protocol: FDG-PET in a Rodent Model

-

Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice. House animals with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Acclimatization: Acclimate animals to handling and the imaging environment for at least 3 days prior to the study to minimize stress-induced hyperglycemia.

-

Drug Administration:

-

Acute Study: Administer Adomeglivant (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) via oral gavage at the desired dose. The control group receives the vehicle alone.

-

Chronic Study: Dose animals daily for a period of 2-4 weeks to assess long-term metabolic changes.

-

-

Animal Preparation for PET Scan:

-

Fast animals for 6 hours prior to FDG injection.[9] This reduces endogenous glucose levels and minimizes competition for cellular uptake of FDG.

-

Anesthetize the animal using isoflurane (2-3% for induction, 1.5-2% for maintenance) and place it on a heated imaging bed to maintain body temperature.

-

-

FDG Injection and Uptake:

-

Administer a bolus of 18F-FDG (e.g., 10-15 MBq for rats) via a tail vein catheter.

-

Allow for a 60-minute uptake period, during which the animal remains under anesthesia.

-

-

PET/CT Imaging:

-

Perform a whole-body CT scan for anatomical co-registration and attenuation correction.

-

Acquire a static PET scan for 15-20 minutes. For more detailed analysis, dynamic scanning can be performed immediately following injection to calculate kinetic parameters.[11]

-

-

Data Analysis:

-

Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register PET and CT images.

-

Draw regions of interest (ROIs) over the liver on multiple slices of the CT scan.

-

Quantify the mean and maximum radioactivity concentration within the liver ROI, expressed as the Standardized Uptake Value (SUV), corrected for body weight and injected dose.

-

Expert Insight (Causality): The 6-hour fasting period is critical. In a fed state, high insulin levels would drive glucose into peripheral tissues, confounding the interpretation of hepatic uptake. The fasting state provides a stable baseline to assess the specific effects of GCGR antagonism.

Monitoring Hepatic Steatosis with MRI

Magnetic Resonance Imaging (MRI) is the non-invasive gold standard for quantifying liver fat.[12] Techniques based on the chemical shift difference between water and fat protons, such as proton density fat fraction (PDFF), provide highly accurate and reproducible measurements of steatosis.[13][14][15]

Principle of the Method: Protons in water and fat molecules resonate at slightly different frequencies when placed in a magnetic field. This "chemical shift" allows MRI sequences to separate the signals from water and fat.[13] By acquiring images at specific echo times where the signals are in-phase and out-of-phase, the fraction of signal coming from fat can be calculated, generating a PDFF map of the entire liver.[12] The multi-echo Dixon technique is a robust method that corrects for confounding factors to improve accuracy.[15][16]

Experimental Protocol: Liver PDFF Measurement in a Rodent Model

-

Animal Model and Dosing: Use the same animal model and chronic dosing paradigm as described for the PET study. Steatosis development is a chronic process, so imaging at multiple time points (e.g., baseline, 2 weeks, 4 weeks) is recommended.

-

Animal Preparation for MRI Scan:

-

Fast animals for 4-6 hours to reduce gastrointestinal motility.

-

Anesthetize with isoflurane and place the animal in a prone position within a volume coil.

-

Use a respiratory sensor to gate the image acquisition to the respiratory cycle, minimizing motion artifacts.

-

-

MRI Acquisition:

-

Use a 7T or higher field strength small-animal MRI scanner for optimal signal-to-noise ratio.

-

Acquire a multi-echo 3D spoiled gradient-echo sequence covering the entire liver.

-

Key Parameters: Short TR (<15 ms) and a low flip angle (e.g., 5°) to minimize T1 bias, with at least 6 echoes to accurately model the fat spectrum and T2* decay.[12][15]

-

-

Data Analysis:

-

Process the complex multi-echo image data using a fitting algorithm to generate water, fat, and PDFF maps.

-

Draw an ROI encompassing the entire liver, avoiding major blood vessels.

-

Calculate the mean PDFF (%) for the entire liver.

-

Data Presentation: Quantitative data should be summarized in a table for clear comparison across treatment groups and time points.

| Treatment Group | N | Baseline PDFF (%) | Week 2 PDFF (%) | Week 4 PDFF (%) |

| Vehicle Control | 8 | 2.1 ± 0.4 | 2.3 ± 0.5 | 2.5 ± 0.6 |

| Adomeglivant (10 mg/kg) | 8 | 2.2 ± 0.5 | 5.8 ± 1.1 | 9.7 ± 1.8 |

| Adomeglivant (30 mg/kg) | 8 | 2.3 ± 0.4 | 8.9 ± 1.5 | 15.4 ± 2.2 |

| *Data are presented as Mean ± SD. p < 0.05 vs. Vehicle Control. |

Expert Insight (Trustworthiness): The use of a multi-echo sequence is a self-validating step. It allows for the correction of T2* decay, a major confounder that can lead to inaccurate fat quantification, especially in the presence of iron overload, which can sometimes accompany liver disease. This ensures the PDFF measurement is robust and reliable.[16]

Investigating Cellular Stress with Optical Imaging

The development of steatosis can be associated with increased oxidative stress. Fluorescent probes that are sensitive to reactive oxygen species (ROS) and reactive nitrogen species (RNS) can be used to visualize this process in vivo, particularly in preclinical models.[17][18][19] Intravital Microscopy (IVM) provides the highest resolution for imaging these cellular-level events.[20][21]

Principle of the Method: IVM allows for the real-time visualization of cellular processes in the liver of a living, anesthetized animal.[21][22] Specific fluorescent probes can be administered intravenously to report on biological activities. For example, probes like dihydroethidium (DHE) or specific near-infrared (NIR) probes become fluorescent upon oxidation by ROS, allowing for the detection of oxidative stress.[23][24]

Experimental Protocol: Intravital Microscopy of the Mouse Liver

-

Animal Model and Dosing: C57BL/6 mice are commonly used. Chronic dosing with Adomeglivant should be performed as previously described.

-

Surgical Preparation: [21][22]

-

Anesthetize the mouse (e.g., ketamine/xylazine cocktail).

-

Perform a midline laparotomy to expose the liver.

-

Externalize the left lobe of the liver and place it onto a coverslip integrated into a custom stage for imaging on an inverted confocal or multiphoton microscope.

-

Maintain liver hydration with saline and body temperature with a heating pad.

-

-

Probe and Antibody Administration:

-

Administer a vascular contrast agent (e.g., FITC-dextran) via a tail vein catheter to outline the sinusoids.

-

Administer a ROS-sensitive probe (e.g., a cell-permeable NIR probe responsive to superoxide) intravenously.[17]

-

Allow 10-15 minutes for probe distribution and uptake.

-

-

Image Acquisition:

-

Use a confocal or multiphoton microscope with appropriate laser lines and emission filters for the selected probes.

-

Acquire time-lapse (4D) images to observe dynamic changes in ROS production within hepatocytes and other liver cells.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the ROS probe within specific ROIs (e.g., hepatocytes).

-

Compare the fluorescence intensity between vehicle- and Adomeglivant-treated animals.

-

Integrated Experimental Workflow

A robust study design integrates these modalities to build a comprehensive picture of Adomeglivant's effect on the liver.

Caption: Integrated workflow for characterizing Adomeglivant's hepatic effects.

Conclusion

The metabolic effects of Adomeglivant on the liver are multifaceted. A reliance on a single endpoint, such as blood glucose, provides an incomplete and potentially misleading picture of the drug's overall impact. The integrated, multi-modal in vivo imaging strategy detailed in this guide enables a comprehensive, longitudinal assessment of both the desired pharmacodynamic effects on glucose metabolism and the critical safety considerations related to hepatic steatosis and cellular stress. By correlating data from PET, MRI, and optical imaging with traditional histology and serum biomarkers, researchers can build a robust, evidence-based understanding of the benefit-risk profile of glucagon receptor antagonists, accelerating the development of safer and more effective therapies for metabolic diseases.

References

-

Liver: glucose metabolism and 18F-fluorodeoxyglucose PET findings in normal parenchyma and diseases - PMC. (n.d.). PubMed Central. [Link]

-

Mri Quantification of Liver Fat. (n.d.). Articl.net. [Link]

-

Adomeglivant inhibits the glucagon pathway in hepatocytes by targeting... (n.d.). ResearchGate. [Link]

-

Quantification of Liver Fat with Magnetic Resonance Imaging - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Hepatic fat quantification of magnetic resonance imaging whole-liver segmentation for assessing the severity of nonalcoholic fatty liver disease: comparison with a region of interest sampling method. (n.d.). Quantitative Imaging in Medicine and Surgery. [Link]

-

Advances and challenges in measuring hepatic glucose uptake with FDG PET: implications for diabetes research. (2023). PubMed. [Link]

-

MRI quantification techniques in fatty liver: the diagnostic performance of hepatic T1, T2, and stiffness measurements in relation to the proton density fat fraction. (n.d.). National Center for Biotechnology Information. [Link]

-

adomeglivant. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury. (2021). RSC Publishing. [Link]

-

Accuracy of Liver Fat Quantification With Advanced CT, MRI, and Ultrasound Techniques: Prospective Comparison With MR Spectroscopy. (n.d.). AJR Online. [Link]

-

In Vivo NIR-II Imaging of Liver Metabolism and more. (n.d.). Photon etc. [Link]

-

Imaging liver biology in vivo using conventional confocal microscopy. (n.d.). Nature Protocols. [Link]

-

In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Biomarker‐Responsive Fluorescent Probes for In‐Vivo Imaging of Liver Injury. (n.d.). ResearchGate. [Link]

-

Imaging liver function. (2012). MaterialsViews - Advanced Science News. [Link]

-

Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. (n.d.). MDPI. [Link]

-

PET imaging of glucose and fatty acid metabolism for NAFLD patients. (2018). PubMed Central. [Link]

-

Biomarker-Responsive Fluorescent Probes for In-Vivo Imaging of Liver Injury. (2022). PubMed. [Link]

-

Imaging patterns of liver uptakes on PET scan: pearls and pitfalls. (n.d.). Via Medica Journals. [Link]

-

(PDF) Liver: glucose metabolism and 18F-fluorodeoxyglucose PET findings in normal parenchyma and diseases. (n.d.). ResearchGate. [Link]

-

Treatment with LY2409021, a glucagon receptor antagonist, increases liver fat in patients with type 2 diabetes. (n.d.). PubMed. [Link]

-